(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid
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Overview
Description
(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is an organic compound that features a cyclopropyl group attached to a pyridine ring, which is further connected to an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 4-aminopyridine and its analogues share structural similarities and are used in similar applications.
Cyclopropyl derivatives: These compounds, such as cyclopropylamine, exhibit similar reactivity and are used in organic synthesis.
Amino acids: Compounds like glycine and alanine are structurally related and serve as fundamental building blocks in biochemistry.
Uniqueness: (Cyclopropyl-pyridin-4-ylmethyl-amino)-acetic acid is unique due to its combination of a cyclopropyl group with a pyridine ring and an amino-acetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[cyclopropyl(pyridin-4-ylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-13(10-1-2-10)7-9-3-5-12-6-4-9/h3-6,10H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOXPLSPAJZLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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